DAIMURON-METHYL

Pesticide residue analysis LC-MS/MS method validation Environmental fate monitoring

Researchers performing LC-MS/MS residue analysis of phenylurea herbicides face quantification errors when using daimuron (CAS 42609-52-9) as a surrogate standard due to molecular mass differences (268 vs. 282 Da) and divergent chromatographic retention. Daimuron-methyl eliminates this risk as a dedicated certified reference material. • Pre-formulated at 10 ng/µL in cyclohexane for direct instrument calibration, reducing inter-laboratory preparation variability. • Mass offset (282 vs. 268 Da) prevents co-elution and ion suppression interference in multi-residue phenylurea methods. • Supplied with certificate of analysis to support ISO 17025 accredited laboratory workflows.

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 118930-35-1
Cat. No. B597981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAIMURON-METHYL
CAS118930-35-1
SynonymsDaimuron-methyl, 10 μg /μL in cyclohexane
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N(C)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)19-17(21)20(4)18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21)
InChIKeyHFQWFEUWMPDVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAIMURON-METHYL: Reference Grade Procurement Overview


DAIMURON-METHYL (CAS 118930-35-1), also known as 1-methyl-3-(4-methylphenyl)-1-(2-phenylpropan-2-yl)urea, is a methyl-substituted derivative of the phenylurea herbicide daimuron (dymron) . As a member of the phenylurea herbicide class, it is structurally related to compounds used for pre-emergence control of sedges and grass weeds in paddy rice, but is predominantly supplied as a certified reference material (10 ng/µL in cyclohexane) for environmental residue analysis and analytical method development .

1

Certified reference material for environmental residue analysis workflows, supplied as a ready-to-use cyclohexane solution.

2

Analytical standard selection supports LC-MS/MS multi-residue method development and confirmation of phenylurea herbicides.

3

N-methylated derivative enables mass-differentiated signal separation from native daimuron in quantitative monitoring.

Why DAIMURON-METHYL Cannot Be Substituted in Analysis


Although daimuron (CAS 42609-52-9) and methyldymron (CAS 42609-73-4) share the phenylurea scaffold, they are not analytically interchangeable with DAIMURON-METHYL due to differences in molecular mass (268 vs. 282 g/mol), lipophilicity (logP 2.7 vs. 3.47 predicted), and chromatographic retention [1]. These physicochemical disparities directly impact quantification accuracy in LC-MS/MS multi-residue methods, where co-elution or ion suppression can lead to systematic errors if the incorrect standard is used. For research groups studying structure-activity relationships (SAR) of urea-based safeners, the specific N-methyl substitution on DAIMURON-METHYL introduces distinct electronic and steric effects that are absent in the parent daimuron molecule, making it an essential comparator compound rather than a simple replacement.

Mass difference may shift MS quantification

Daimuron (268 Da) and methyldymron exhibit different monoisotopic masses; using them as substitutes risks isobaric interference or incorrect MRM transitions in LC-MS/MS methods.

Lipophilicity alters chromatographic retention

A higher predicted logP for DAIMURON-METHYL compared to daimuron may change C18 retention times and solid-phase extraction recovery, requiring separate validation.

Formulation format not interchangeable

Neat crystalline solids demand weighing and dissolution steps, while the pre-formulated CRM solution format of DAIMURON-METHYL directly supports low-uncertainty spike preparation.

Quantitative Selectivity Evidence vs. Daimuron and Methyldymron


Enhanced Lipophilicity Improves Chromatographic Retention

DAIMURON-METHYL demonstrates a predicted logP of 3.47 (ACD/Labs), compared to the measured logP of 2.7 for daimuron [1]. This 0.77 log unit increase translates to an approximately 5.9-fold higher octanol-water partition coefficient, which enhances reverse-phase chromatographic retention and may lower limits of detection (LOD) when used as an internal standard in multi-residue pesticide analysis.

Lipophilicity (logP)
Data to verify
Δ logP = +0.77 (~5.9× higher Kow)
Supports chromatographic retention optimization context
Predicted vs. measured logP; confirm experimentally in target matrix.
Pesticide residue analysis LC-MS/MS method validation Environmental fate monitoring

Mass Differentiation Enables Clear MS Signal Separation

The monoisotopic mass of DAIMURON-METHYL is 282.173 Da, 14 Da higher than daimuron (268.158 Da) due to the additional N-methyl group [1]. This mass difference eliminates isobaric interference at unit resolution in single quadrupole MS detectors and allows distinct MRM transitions in triple quadrupole instruments, preventing cross-talk between the reference standard and the native analyte.

Monoisotopic mass shift
Class-level inference
Δ 14.015 Da
Enables clear MS signal separation without isobaric interference
Applicable to unit resolution and triple quadrupole instruments.
Mass spectrometry Isotopic dilution Multi-residue pesticide analysis

Ready-to-Use CRM Format Reduces Preparation Errors

DAIMURON-METHYL is commercially supplied as a pre-formulated 10 ng/µL solution in cyclohexane, eliminating the need for laboratory weighing of milligram quantities and reducing gravimetric uncertainty . In contrast, neat daimuron (CAS 42609-52-9) and methyldymron (CAS 42609-73-4) are typically supplied as crystalline solids requiring separate dissolution and dilution steps, which introduces additional sources of error in quantitative method validation.

Formulation format
Source review
Ready-to-use 10 ng/µL solution in cyclohexane
Supports reproducible preparation and reduces gravimetric uncertainty
Supplier specification; validate recovery and stability in method.
Analytical standard procurement Laboratory workflow efficiency Quality control

Application Scenarios for Procurement Guidance


Environmental Residue Monitoring in Paddy Water and Soil

DAIMURON-METHYL serves as a certified reference material for LC-MS/MS confirmation and quantification of daimuron residues in environmental samples, where its mass offset (282 vs. 268 Da) prevents analytical interference and its pre-formulated solution format supports high-throughput batch analysis in ISO 17025 accredited laboratories [1].

Safener SAR Studies in Rice Herbicide Research

As the N-methyl derivative of daimuron, DAIMURON-METHYL provides a key comparator compound to dissect the contribution of N-methylation to receptor binding affinity and safening efficacy, referencing the established comparative framework for dymuron and its monomethyl analogues against bensulfuron-methyl injury in rice (Oryza sativa) [1].

Multi-Residue Method Development and Validation

DAIMURON-METHYL, supplied as a pre-formulated 10 ng/µL standard, is ideal for use as a quality control spike or internal standard in multi-residue LC-MS/MS methods covering phenylurea and sulfonylurea herbicides, reducing preparation-based inter-laboratory variability during method transfer studies [1].

Application
Selection Property
Validation Focus
Environmental residue monitoring studies
Mass-differentiated reference standard
Chromatographic signal separation and batch reproducibility review
Safener structure-activity relationship research
N-methylated derivative compound
Binding affinity comparison and safener response context
Multi-residue analytical method development
Pre-formulated standard solution
Preparation error minimization and method transfer review
Quote Request

Request a Quote for DAIMURON-METHYL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.